

An In-depth Technical Guide to the Chemical Properties of 4-(Methylsulfinyl)butanenitrile

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Compound of Interest

Compound Name: 4-(Methylsulfinyl)butanenitrile

Cat. No.: B1266595

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Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of **4-(Methylsulfinyl)butanenitrile** (CAS No. 61121-65-1). It is a naturally occurring nitrile compound derived from the hydrolysis of glucosinolates found in cruciferous vegetables. [1] This document details its chemical structure, physical and spectroscopic properties, and methods for its synthesis. Furthermore, it explores its biological activities, particularly its role in the induction of apoptosis in cancer cells and the activation of the Nrf2 signaling pathway. Detailed experimental protocols for its synthesis and biological evaluation are provided, along with graphical representations of its synthetic and biological pathways to facilitate a deeper understanding of its chemical and biological significance.

Chemical and Physical Properties

4-(Methylsulfinyl)butanenitrile is a chiral sulfoxide with the molecular formula C₅H₉NOS.[2] While experimental data for its physical properties such as melting point, boiling point, and density are not readily available in the literature, a summary of its known chemical identifiers and computed properties is presented in Table 1.

Property	Value	Source
IUPAC Name	4-(methylsulfinyl)butanenitrile	[2]
CAS Number	61121-65-1	[1][2]
Molecular Formula	C5H9NOS	[2]
Molecular Weight	131.20 g/mol	[1][2]
XLogP3 (Computed)	-0.6	[2]
Monoisotopic Mass (Computed)	131.04048508 Da	[2]
Kovats Retention Index (Semi-standard non-polar)	1372.9	[2]

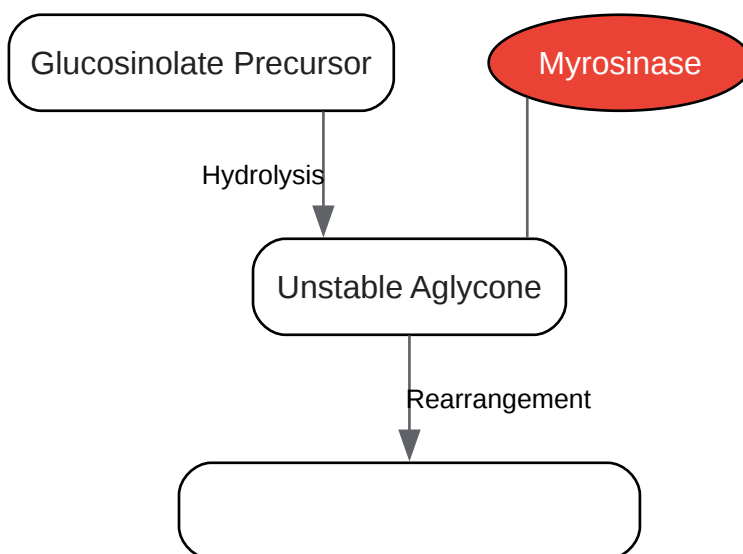
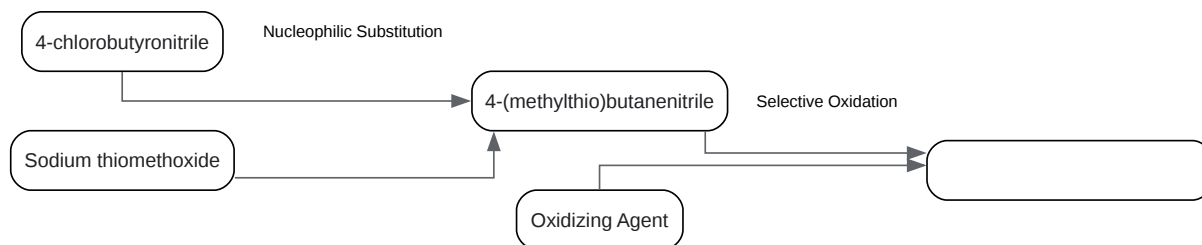
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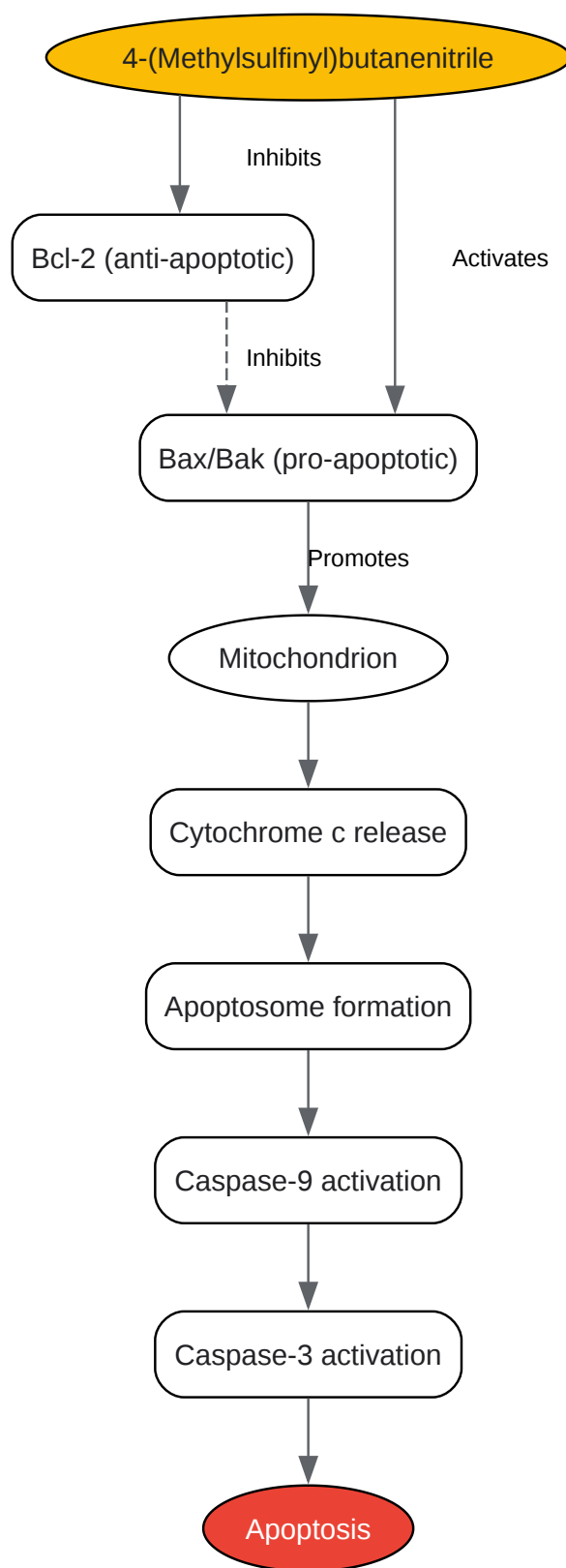
- ^1H NMR: The methylsulfinyl protons typically appear in the range of δ ~2.7–3.2 ppm.[1]
- ^{13}C NMR: The sulfinyl carbon is expected to resonate at approximately δ ~45–50 ppm.[1]
- IR Spectroscopy: Characteristic peaks are observed for the nitrile stretch ($\sim 2244\text{ cm}^{-1}$) and the sulfinyl S=O group ($\sim 1040\text{ cm}^{-1}$).[1]
- Mass Spectrometry (HRMS): The protonated molecular ion ($[\text{M}+\text{H}]^+$) is observed at m/z 132.0525.[1]

Synthesis and Natural Occurrence

Chemical Synthesis

The de novo synthesis of **4-(Methylsulfinyl)butanenitrile** is typically achieved through a two-step process involving the formation of a thioether precursor followed by its selective oxidation.
[1]





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References

- 1. 4.8. Nrf2 Activity Assay [bio-protocol.org]
- 2. 2.15. Nrf2 transcription factor assay [bio-protocol.org]
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